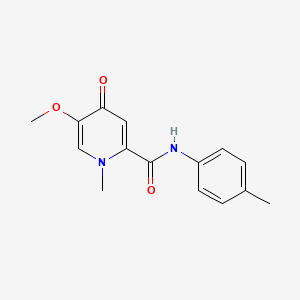

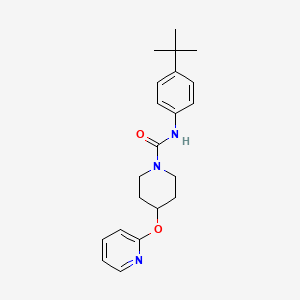

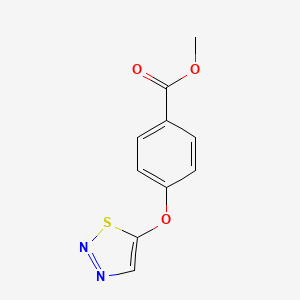

N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in cell signaling pathways that are frequently deregulated in cancer cells.

Scientific Research Applications

Chemical Modification and Analgesic Activity

- A study focused on the chemical modification of a similar compound, N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide (BCTC), which is a potent TRPV1 antagonist. This research aimed to develop novel analogs with improved pharmacological profiles and tolerability (Nie et al., 2020).

Synthesis and Properties of Ortho-Linked Polyamides

- Another study explored the synthesis of ortho-linked polyamides based on a bis(ether-carboxylic acid) or a bis(ether amine) derived from 4-tert-butylcatechol. This research contributes to the understanding of the properties and potential applications of such polyamides (Hsiao et al., 2000).

Development of Novel Therapeutic Compounds

- Research on 5-Deaza-7-desmethylene analogues of 5,10-methylene-5,6,7,8-tetrahydrofolic acid and related compounds has been conducted. These compounds, which include variations of the tert-butyl phenyl structure, were evaluated for their substrates for mouse liver folylpolyglutamate synthetase and their inhibition of dihydrofolate reductase, highlighting their potential in therapeutic applications (Rosowsky et al., 1994).

Reaction Studies Involving Substituted Pyridines

- A study examined the reaction of magnesiated bases on substituted pyridines, such as N-(tert-Butyl)pyridine-2-carboxamide. This research provides insights into the chemical behavior of such compounds under specific conditions (Bonnet et al., 2001).

Synthesis and Characterization of Aromatic Polyamides

- Research has been conducted on the synthesis and characterization of aromatic polyamides based on a bis(ether‐carboxylic acid) or a dietheramine derived from tert‐butylhydroquinone, which is relevant to the study of materials science and the development of new polymeric materials (Yang et al., 1999).

Discovery of Novel Compounds for Kinase Inhibition

- A study on the discovery of benzimidazole derivatives as orally active renin inhibitors also touches upon the optimization of 3,5-disubstituted piperidine to improve the pharmacokinetic profile. This research is significant in the context of developing new therapeutic agents (Tokuhara et al., 2018).

properties

IUPAC Name |

N-(4-tert-butylphenyl)-4-pyridin-2-yloxypiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-21(2,3)16-7-9-17(10-8-16)23-20(25)24-14-11-18(12-15-24)26-19-6-4-5-13-22-19/h4-10,13,18H,11-12,14-15H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXVKYMDWTYPYJR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-chromen-2-yl-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2763597.png)